2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a quinoxaline-derived acetamide featuring dual 4-methoxyphenoxy and 4-methoxyphenyl substituents. Its molecular formula is C₂₆H₂₄N₄O₆, with an average molecular mass of 488.49 g/mol and a monoisotopic mass of 488.1695 g/mol . The structure includes a tetrahydroquinoxalin-3-one core modified by an acetyl group linked to a 4-methoxyphenoxy moiety and an N-(4-methoxyphenyl)acetamide side chain. Such modifications are common in medicinal chemistry to enhance bioavailability or target specificity, as methoxy groups often improve solubility and metabolic stability .
Properties
Molecular Formula |
C26H25N3O6 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O6/c1-33-18-9-7-17(8-10-18)27-24(30)15-23-26(32)28-21-5-3-4-6-22(21)29(23)25(31)16-35-20-13-11-19(34-2)12-14-20/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,32) |
InChI Key |
GQGPJHXRCORNTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 4-methoxyphenol with 2-bromoacetyl bromide to form 2-(4-methoxyphenoxy)acetyl bromide. This intermediate is then reacted with 3-oxo-1,2,3,4-tetrahydroquinoxaline in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive quinoxaline core.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives (Table 1) share the tetrahydroquinoxalin-3-one core but differ in substituents, leading to variations in physicochemical and pharmacological properties.
Key Observations :
- Methoxy vs. Nitro Groups : The target compound’s 4-methoxyphenyl groups likely confer higher solubility compared to the nitro-substituted analogue (C₂₅H₂₁N₅O₅), as nitro groups are electron-withdrawing and may reduce aqueous solubility .
- This could influence receptor binding or metabolic stability.
Pharmacological Implications
- Antimicrobial Activity: Quinoxaline derivatives are known for antimicrobial properties, with substituents like methoxy groups enhancing penetration through bacterial membranes .
- Enzyme Inhibition: The acetylated phenoxy group may interact with enzymes such as kinases or proteases, as seen in structurally similar thiazolidinone-acetamide hybrids .
Biological Activity
The compound 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoxaline core with various substituents, specifically methoxyphenyl and methoxyphenoxy groups. The molecular formula is , with a molecular weight of approximately 445.5 g/mol. Its intricate structure suggests potential interactions with biological targets that could lead to therapeutic applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O6 |
| Molecular Weight | 445.5 g/mol |
| Key Functional Groups | Methoxyphenyl, Tetrahydroquinoxaline |
The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it could modulate the activity of specific proteins involved in disease pathways.
Interaction Studies
Research has indicated that compounds with similar structural features often exhibit significant biological activities, such as:
- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer activity : Analogous compounds have been studied for their ability to inhibit cancer cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study investigating the effects of tetrahydroquinoxaline derivatives found that compounds similar to our target exhibited cytotoxic effects on various cancer cell lines, suggesting a potential for further development in cancer therapy .
- Enzyme Inhibition : Research has demonstrated that certain quinoxaline derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic efficacy .
- Neuropharmacological Effects : The compound's potential interaction with neurotransmitter receptors (e.g., NMDA receptors) has been explored, indicating possible implications in treating neurological disorders .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-chlorophenyl)-2-{1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide | C25H22ClN3O5 | Contains a chlorophenyl group; potential antimicrobial properties. |
| 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide | C24H26N4O5S | Explored for anti-cancer activity; features a triazolo-pyrazine structure. |
Future Directions in Research
Further exploration of the biological activity of this compound is warranted. Key areas for future research include:
- In vivo studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic studies : To elucidate the precise molecular pathways affected by this compound.
- Therapeutic applications : Investigating its potential use in treating specific diseases based on its biological activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
